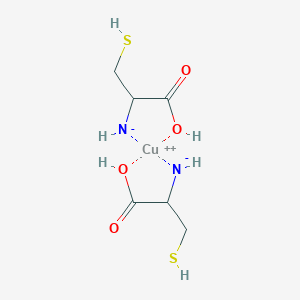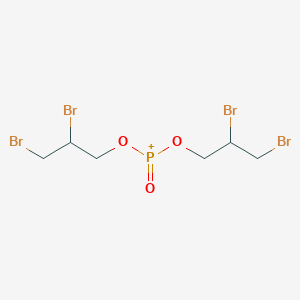![molecular formula C13H16Br2O3 B14716678 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole CAS No. 6976-62-1](/img/structure/B14716678.png)
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine atoms and a propan-2-yloxy group attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole typically involves multiple steps:
Bromination: The initial step involves the bromination of 1,3-benzodioxole to introduce bromine atoms at specific positions on the ring.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-(propan-2-yloxy)propane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzodioxoles, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of brominated benzodioxoles with biological systems.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atoms and the benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: This compound shares the bromine and propan-2-yloxy groups but has a different core structure.
5-Bromo-2-isopropylpyrimidine: Another brominated compound with a different heterocyclic core.
Uniqueness
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6976-62-1 |
|---|---|
Fórmula molecular |
C13H16Br2O3 |
Peso molecular |
380.07 g/mol |
Nombre IUPAC |
5-bromo-6-(2-bromo-1-propan-2-yloxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16Br2O3/c1-7(2)18-13(8(3)14)9-4-11-12(5-10(9)15)17-6-16-11/h4-5,7-8,13H,6H2,1-3H3 |
Clave InChI |
KBAJNAKXIYPNNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




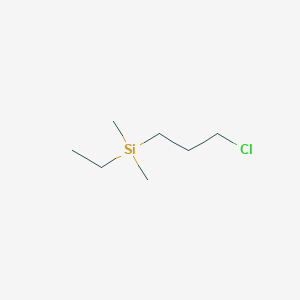
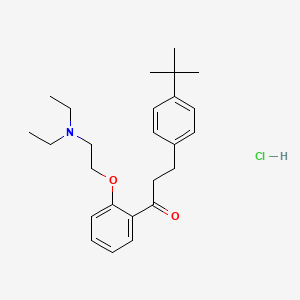

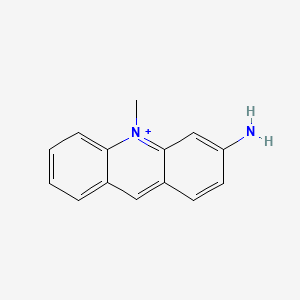
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

